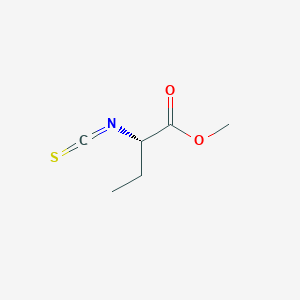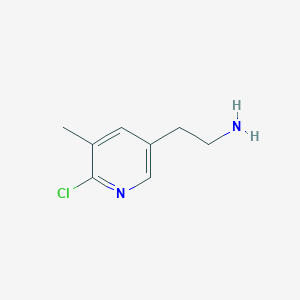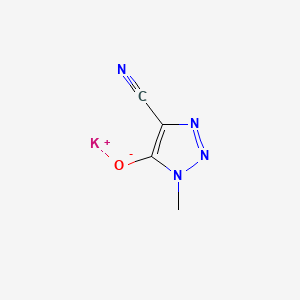
potassium4-cyano-1-methyl-1H-1,2,3-triazol-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate typically involves the cycloaddition reaction of azides and alkynes, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Potassium Salt: The resulting triazole is treated with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-cyano-1-phenyl-1H-1,2,3-triazol-5-olate
- Potassium 4-cyano-1-ethyl-1H-1,2,3-triazol-5-olate
- Potassium 4-cyano-1-propyl-1H-1,2,3-triazol-5-olate
Uniqueness
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C4H3KN4O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
potassium;5-cyano-3-methyltriazol-4-olate |
InChI |
InChI=1S/C4H4N4O.K/c1-8-4(9)3(2-5)6-7-8;/h9H,1H3;/q;+1/p-1 |
Clé InChI |
CBXSYNHISFFHPH-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=C(N=N1)C#N)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


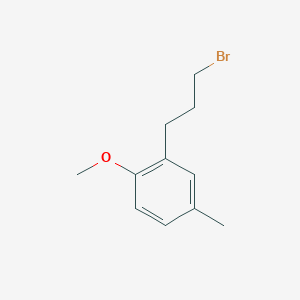
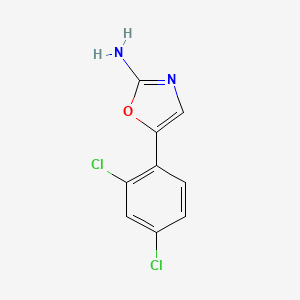
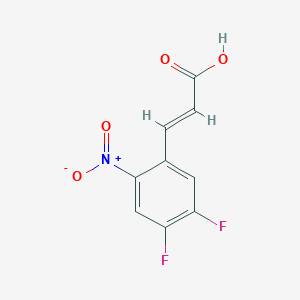
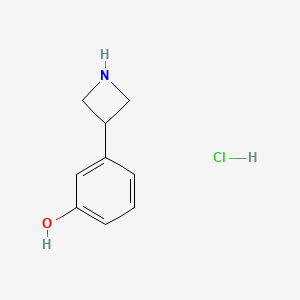
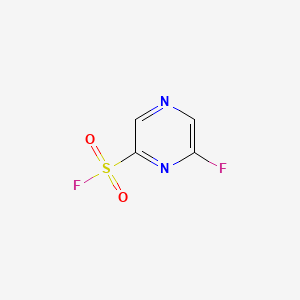

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
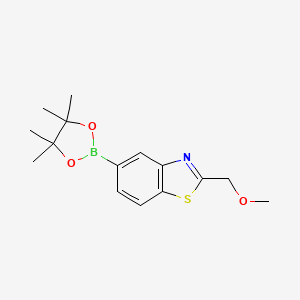

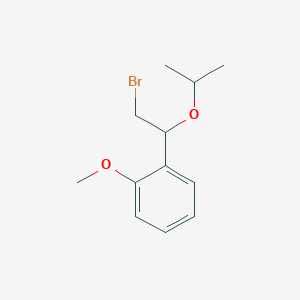
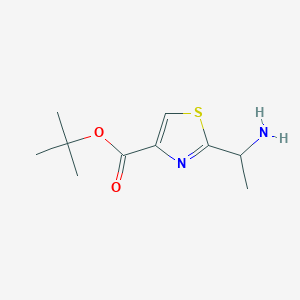
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
